6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine
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Overview
Description
6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring substituted with nitro and trichloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine typically involves the nitration of a precursor compound, followed by the introduction of trichloromethyl groups. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The production process must be carefully monitored to maintain the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trichloromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxine derivatives.
Scientific Research Applications
6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Materials Science: Potential use in the development of new materials with unique properties.
Biology and Medicine: Investigated for its potential biological activity and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine involves its interaction with molecular targets through its nitro and trichloromethyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical species. The pathways involved may include electron transfer, nucleophilic attack, and radical formation.
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2,4-bis(dichloromethyl)-1,3-benzodioxine: Similar structure but with dichloromethyl groups instead of trichloromethyl groups.
6,8-Dinitro-2,4-bis(trichloromethyl)-1,3-benzodioxine: Contains an additional nitro group, leading to different chemical properties.
Uniqueness
6-Nitro-2,4-bis(trichloromethyl)-4h-1,3-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both nitro and trichloromethyl groups makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
61719-86-6 |
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Molecular Formula |
C10H5Cl6NO4 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
6-nitro-2,4-bis(trichloromethyl)-4H-1,3-benzodioxine |
InChI |
InChI=1S/C10H5Cl6NO4/c11-9(12,13)7-5-3-4(17(18)19)1-2-6(5)20-8(21-7)10(14,15)16/h1-3,7-8H |
InChI Key |
RCTXAWWKLZRCFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(OC(O2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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